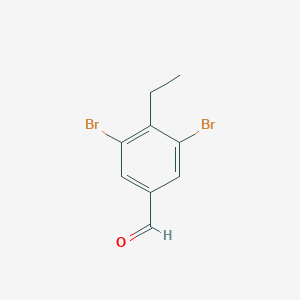
3,5-Dibromo-4-ethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-ethylbenzaldehyde: is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 3rd and 5th positions, and an ethyl group is substituted at the 4th position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-ethylbenzaldehyde typically involves the bromination of 4-ethylbenzaldehyde. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of solvent-free conditions and environmentally friendly brominating agents is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-4-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or NaOEt in ethanol.
Major Products Formed:
Oxidation: 3,5-Dibromo-4-ethylbenzoic acid.
Reduction: 3,5-Dibromo-4-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-4-ethylbenzaldehyde is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent dyes and other functional materials.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive compounds. It is used in the development of potential drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins, where its brominated structure imparts flame-retardant properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-ethylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile, participating in various reactions to form new chemical bonds. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromobenzaldehyde: Similar structure but lacks the ethyl group at the 4th position.
4-Bromobenzaldehyde: Contains only one bromine atom at the 4th position.
3,4-Dibromobenzaldehyde: Bromine atoms are substituted at the 3rd and 4th positions.
Uniqueness: 3,5-Dibromo-4-ethylbenzaldehyde is unique due to the presence of both bromine atoms and an ethyl group, which can influence its reactivity and physical properties. The ethyl group can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.
Eigenschaften
IUPAC Name |
3,5-dibromo-4-ethylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-2-7-8(10)3-6(5-12)4-9(7)11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZUYHLVUURLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1Br)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














